

A Technical Guide to the Spectroscopic Analysis of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B032544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-(Aminomethyl)-2-oxazolidinone**, a molecule of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and data from closely related analogs. The experimental protocols described are generalized standard procedures for the spectroscopic analysis of small organic molecules.

Molecular Structure and Properties

- Chemical Name: **5-(Aminomethyl)-2-oxazolidinone**
- CAS Number: 119736-09-3[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₄H₈N₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 116.12 g/mol [\[1\]](#)[\[2\]](#)

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-(Aminomethyl)-2-oxazolidinone**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
C=O (Oxazolidinone)	-	~158-160
CH (Oxazolidinone ring)	~4.6-4.8 (m)	~75-78
CH ₂ (Oxazolidinone ring)	~3.5-3.7 (m), ~3.9-4.1 (m)	~45-48
CH ₂ (Aminomethyl)	~2.8-3.0 (m)	~42-45
NH ₂	~1.5-2.5 (br s)	-
NH	~6.0-7.0 (br s)	-

Note: Predicted chemical shifts are based on typical values for similar functional groups and substitution patterns in oxazolidinone derivatives. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, (br s) broad singlet.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional Group	Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H (Amine)	Stretch	3300-3500	Medium
N-H (Amide)	Stretch	3100-3300	Medium, broad
C-H (Aliphatic)	Stretch	2850-3000	Medium to Strong
C=O (Amide)	Stretch	1730-1750	Strong
N-H (Amine)	Bend	1590-1650	Medium
C-N	Stretch	1000-1250	Medium
C-O	Stretch	1000-1300	Strong

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ion	Predicted m/z
[M] ⁺	116.06
[M+H] ⁺	117.07
[M+Na] ⁺	139.05

Note: The predicted m/z values are based on the molecular formula C₄H₈N₂O₂. Fragmentation patterns would be dependent on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

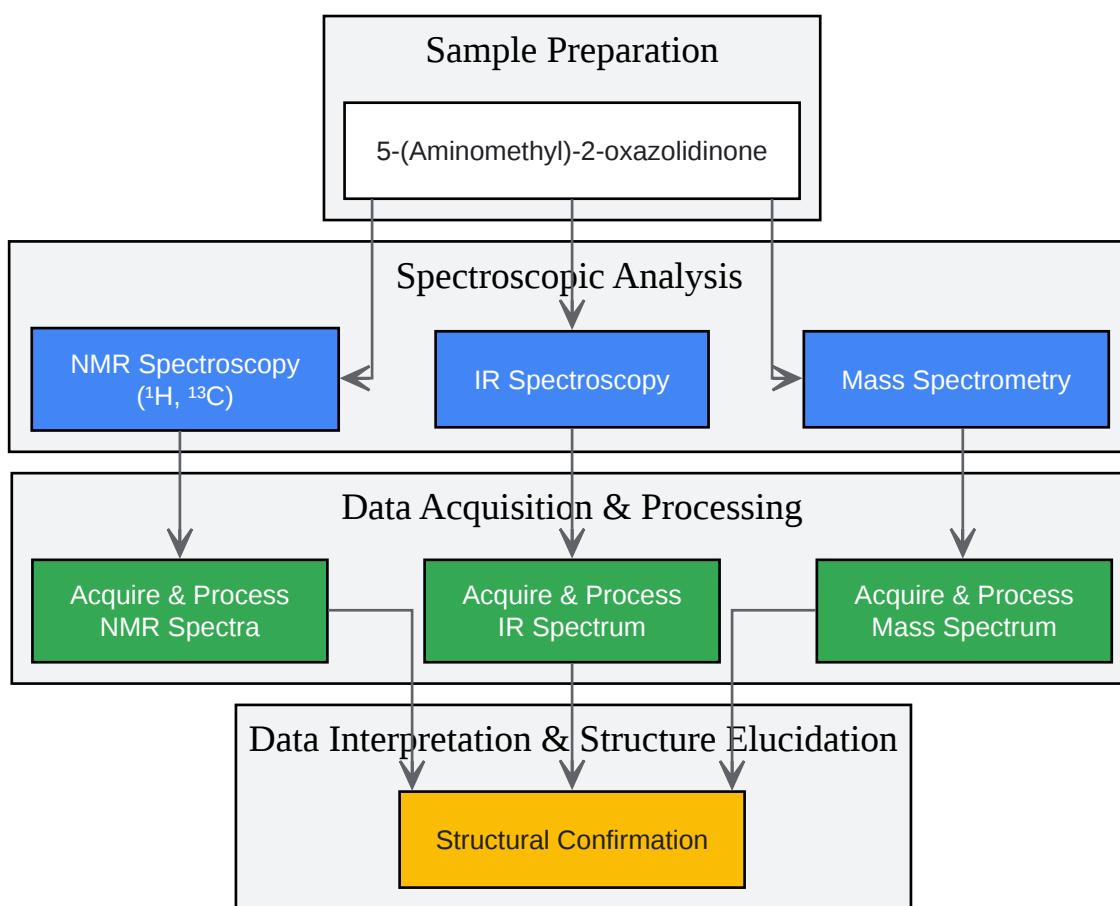
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(Aminomethyl)-2-oxazolidinone** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Spectral width: 0-200 ppm.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.


- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Analyze the sample using a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or another suitable ionization source.
- Parameters (ESI):
 - Ionization mode: Positive ion mode is expected to be effective for this compound due to the presence of the amino group.
 - Mass range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).
 - Capillary voltage, nebulizer pressure, and drying gas flow should be optimized for the specific instrument and compound.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like **5-(Aminomethyl)-2-oxazolidinone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **5-(Aminomethyl)-2-oxazolidinone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. echemi.com [echemi.com]

- 3. 5-(Aminomethyl)-2-oxazolidinone - CAS:119736-09-3 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-(Aminomethyl)-2-oxazolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032544#spectroscopic-data-nmr-ir-ms-of-5-aminomethyl-2-oxazolidinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com